2,3,4,5,6-Pentamethylbenzyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentamethylphenyl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-8-9(2)11(4)14(7-16-13(6)15)12(5)10(8)3/h7H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYCNHWRRXKSTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)COC(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19936-85-7 | |
| Record name | 2,3,4,5,6-PENTAMETHYLBENZYL ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodological Advancements for 2,3,4,5,6 Pentamethylbenzyl Acetate
Direct Esterification Protocols
Direct esterification remains a fundamental approach for the synthesis of esters. This section delves into the application and optimization of these methods for the sterically hindered 2,3,4,5,6-pentamethylbenzyl alcohol.
Investigation of Fischer Esterification for Highly Substituted Benzyl (B1604629) Alcohols
Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a primary method for ester synthesis. wikipedia.orgbyjus.com However, its application to sterically hindered alcohols like 2,3,4,5,6-pentamethylbenzyl alcohol requires careful consideration of the catalytic system and reaction conditions to overcome the steric barriers and drive the equilibrium towards the product. jkchemical.comsciencemadness.org
The Fischer esterification is a reversible process. byjus.com The use of an acid catalyst is crucial not only for accelerating the reaction rate but also for shifting the chemical equilibrium towards the formation of the ester. wikipedia.orgquora.com Brønsted acids, such as sulfuric acid and p-toluenesulfonic acid, are commonly employed. wikipedia.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. jkchemical.commasterorganicchemistry.com
For highly substituted and sterically hindered alcohols, the efficiency of the catalyst is paramount. The acid catalyst facilitates the formation of a tetrahedral intermediate, which then eliminates a molecule of water to yield the ester. jkchemical.commasterorganicchemistry.com The removal of water, often achieved through techniques like azeotropic distillation using a Dean-Stark apparatus, is a key strategy to drive the equilibrium forward and maximize the yield of the desired ester. wikipedia.orgnumberanalytics.com Lewis acids, such as scandium(III) triflate, also serve as effective catalysts in these reactions. wikipedia.org
Optimizing reaction conditions is critical for the successful synthesis of 2,3,4,5,6-pentamethylbenzyl acetate (B1210297) via Fischer esterification. Key parameters that influence the reaction outcome include temperature, the choice of solvent, and the concentration of the catalyst. numberanalytics.comresearchgate.net
Temperature: Elevated temperatures generally increase the reaction rate. However, for sensitive substrates like benzyl alcohols, which can be prone to side reactions such as polymerization or sulfonation, careful temperature control is necessary. sciencemadness.orgnumberanalytics.com Typical reaction temperatures for Fischer esterification range from 60 to 110 °C. wikipedia.org
Solvent: The reaction can be performed without a solvent, especially when a large excess of the alcohol is used. wikipedia.org Alternatively, non-polar solvents like toluene (B28343) or hexane (B92381) can be employed to facilitate the removal of water via azeotropic distillation. wikipedia.org
Catalyst Loading: The amount of acid catalyst must be carefully controlled. While a higher catalyst concentration can lead to faster reaction rates, an excessive amount can promote undesired side reactions, particularly with sensitive substrates like benzyl alcohol. sciencemadness.orgnumberanalytics.com For instance, in the synthesis of benzyl acetate, a lower molar ratio of sulfuric acid to the alcohol was found to be optimal to prevent polymerization. sciencemadness.org
Interactive Table: Optimization of Fischer Esterification Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Catalyst | Sulfuric acid, p-toluenesulfonic acid | Brønsted acids to protonate the carboxylic acid. wikipedia.org |
| Temperature | 60-110 °C | To increase reaction rate while minimizing side reactions. wikipedia.org |
| Solvent | Toluene, Hexane, or neat (excess alcohol) | To facilitate water removal or act as the reaction medium. wikipedia.org |
| Water Removal | Dean-Stark trap, molecular sieves | To shift equilibrium towards product formation. wikipedia.orgnumberanalytics.com |
| Reactant Ratio | Excess of one reactant (often the alcohol) | To drive the equilibrium towards the ester. numberanalytics.com |
Development of Modified Esterification Techniques
To overcome the limitations of traditional Fischer esterification, particularly for sterically hindered substrates, modified techniques have been developed. These methods often employ coupling reagents or explore novel catalytic systems to achieve esterification under milder conditions.
A promising approach for the synthesis of esters under mild conditions involves the use of coupling reagents. Dichloroimidazolidinedione (DCID) has emerged as a novel and efficient reagent for the esterification of carboxylic acids with alcohols at room temperature. researchgate.netrsc.orgresearchgate.net This method has been shown to produce good to excellent yields of esters, even with substrates bearing electron-withdrawing or donating groups on the carboxylic acids and benzyl alcohols. researchgate.netrsc.org
The reaction proceeds smoothly without the need for a catalyst and offers several advantages, including mild reaction conditions, the absence of side products, and a simple experimental procedure. rsc.orgresearchgate.net A plausible mechanism involves the initial heterolytic cleavage of the C-Cl bond in DCID, followed by a series of steps leading to the formation of the ester. rsc.org
Interactive Table: DCID-mediated Esterification
| Reactants | Reagent | Conditions | Yield |
|---|
Recent advancements in organic synthesis have focused on the development of transition-metal-free catalytic systems, which offer more sustainable and environmentally friendly alternatives. nih.gov While direct C(sp³)–H bond functionalization catalyzed by reagents like tetrabutylammonium (B224687) iodide (TBAI) has been explored for synthesizing benzyl esters, these methods often involve the functionalization of alkyl-substituted azaarenes rather than the direct esterification of a pre-formed alcohol. rsc.org
The exploration of organocatalysis and other metal-free approaches for the direct esterification of sterically hindered alcohols like 2,3,4,5,6-pentamethylbenzyl alcohol represents an active area of research. nih.govrsc.org These methods aim to provide milder reaction conditions and avoid the use of potentially toxic and expensive transition metal catalysts.
Indirect Synthetic Routes via Precursor Transformations
Indirect synthesis methods are crucial for the formation of 2,3,4,5,6-pentamethylbenzyl acetate, leveraging more readily available starting materials. These routes involve the chemical modification of functional groups on precursors to yield the desired acetate ester.
Conversion from Hexamethylbenzene (B147005) Derivatives
Hexamethylbenzene, a fully substituted aromatic hydrocarbon, serves as a key precursor for this compound through multi-step reaction pathways.
The reaction of hexamethylbenzene with nitric acid in an acetic acid solvent system does not lead to simple aromatic nitration but instead results in side-chain substitution, yielding a mixture of products. Current time information in Bangalore, IN. Among these products is this compound. Current time information in Bangalore, IN.chemicalbook.comiiste.org
The reaction proceeds immediately upon mixing the reactants, and the relative proportions of the products, which also include pentamethylbenzyl nitrate (B79036), pentamethylphenylnitromethane, and pentamethylbenzyl alcohol, remain relatively constant up to approximately 50% conversion. Current time information in Bangalore, IN.mdpi.com The formation of the acetate is attributed to the incorporation of the solvent (acetic acid) into the reaction intermediate. Current time information in Bangalore, IN.
The proposed mechanism involves an initial ipso-attack by the nitronium ion (NO₂⁺) on the hexamethylbenzene ring to form an arenium ion. Current time information in Bangalore, IN.mdpi.com This is followed by the release of a proton from one of the methyl groups, specifically the one para to the site of attack, to generate a 3-methylene-6-nitro-1,4-cyclohexadiene intermediate. Current time information in Bangalore, IN.mdpi.com This intermediate then undergoes further transformation, where the solvent (acetic acid) can act as a nucleophile, leading to the formation of pentamethylbenzyl acetate among other side-chain substituted products. Current time information in Bangalore, IN. It has been noted that pentamethylbenzyl acetate also accompanies the formation of pentamethylbenzyl chloride when hexamethylbenzene is chlorinated in acetic acid.
Table 1: Products from the Nitration of Hexamethylbenzene in Acetic Acid Current time information in Bangalore, IN.iiste.org
| Product Name | Role in Synthesis |
|---|---|
| This compound | Target compound formed via solvent incorporation |
| Pentamethylbenzyl nitrate | Major side-product |
| Pentamethylphenylnitromethane | Side-product |
Hexamethyl Dewar benzene (B151609), a valence isomer of hexamethylbenzene, can also serve as a precursor, albeit through complex rearrangements. ncert.nic.in Research has shown that the oxidation of hexamethyl Dewar benzene with thallium(III) trifluoroacetate (B77799) in trifluoroacetic acid leads to the formation of the radical cation of pentamethylbenzyl trifluoroacetate. byjus.comsigmaaldrich.com
Furthermore, photolysis of thallium(III) trifluoroacetate with this compound itself can generate the same radical cation species, establishing a chemical link between these structures. google.com While this does not represent a direct synthesis of the acetate from Dewar benzene, it demonstrates that the pentamethylbenzyl skeleton can be generated and functionalized from the rearrangement of this strained bicyclic precursor, leading to ester derivatives like the trifluoroacetate.
Derivations from 2,3,4,5,6-Pentamethylbenzyl Alcohol
The direct esterification of 2,3,4,5,6-pentamethylbenzyl alcohol is a primary and straightforward theoretical route to its corresponding acetate.
The synthesis of this compound can be achieved through the esterification of 2,3,4,5,6-pentamethylbenzyl alcohol. chemicalbook.comthieme-connect.com This reaction is a classic example of ester formation from an alcohol and a carboxylic acid or its derivative. byjus.com
Common methods for this type of transformation include reaction with acetyl chloride or acetic anhydride (B1165640). iiste.orgbyjus.comlibretexts.org The reaction with acetyl chloride is typically vigorous and may be performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct. iiste.org Alternatively, acetic anhydride offers a less reactive acylating agent, often requiring warming or a catalyst to proceed at a reasonable rate. organic-chemistry.orgresearchgate.net Catalysts such as 4-(dimethylamino)pyridine (DMAP) or acidic catalysts can be employed to enhance the reaction efficiency. organic-chemistry.org
Table 2: General Conditions for Esterification of Alcohols
| Acylating Agent | Typical Conditions | Reference |
|---|---|---|
| Acetyl Chloride | Solvent-free, continuous stirring, ice-cold water circulation in condenser | iiste.org |
| Acetic Anhydride | Warming, optional base (e.g., sodium bicarbonate) or catalyst (e.g., DMAP) | organic-chemistry.orgresearchgate.net |
An early report from 1889 indirectly supports this pathway by describing the synthesis of pentamethylbenzyl alcohol through the hydrolysis of its acetate with alcoholic potash, implying the acetate was formed from a precursor halide and then hydrolyzed. chemicalbook.com
Transformations Involving Pentamethylbenzyl Halides
Pentamethylbenzyl halides, such as the chloride or bromide, are versatile precursors for nucleophilic substitution reactions to form this compound. This method involves the displacement of the halide ion by an acetate nucleophile.
The reaction is typically carried out by treating the pentamethylbenzyl halide with an acetate salt, such as sodium acetate or potassium acetate, in a suitable solvent. chemicalbook.comoup.com For instance, a procedure for the analogous 2,3,4,5-tetramethylbenzyl acetate involves heating the corresponding benzyl halide with sodium acetate in acetic acid. oup.com This method provides a direct route to the ester through an Sₙ2-type mechanism.
The reactivity of pentamethylbenzyl halides in such transformations is well-established. For example, pentamethylbenzyl chloride undergoes solvolysis in trifluoroacetic acid (TFA) to yield pentamethylbenzyl trifluoroacetate, demonstrating the lability of the chloride leaving group and the susceptibility of the benzylic position to nucleophilic attack by a carboxylate.
Table 3: Synthesis of Benzyl Acetates from Benzyl Halides
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 2,3,4,5-Tetramethylbenzyl Halide | Sodium Acetate | Acetic Acid | Gentle Reflux | 2,3,4,5-Tetramethylbenzyl Acetate | oup.com |
| Pentamethylbenzyl Chloride | Trifluoroacetic Acid | Trifluoroacetic Acid | Room Temperature | Pentamethylbenzyl Trifluoroacetate |
This nucleophilic substitution pathway represents a reliable and frequently utilized strategy for the synthesis of arylmethyl acetates from their corresponding halides.
Reaction of 2,3,4,5,6-Pentamethylbenzyl Bromide in Esterification Contexts
The synthesis of esters from highly substituted benzyl halides like 2,3,4,5,6-pentamethylbenzyl bromide is a key transformation in organic chemistry. These reactions typically proceed via nucleophilic substitution, where an acetate nucleophile displaces the bromide leaving group. The crowded nature of the pentamethylbenzyl substrate, however, presents steric challenges that can influence reaction conditions and outcomes.
Research has shown that 2,3,4,5,6-pentamethylbenzyl bromide serves as a precursor in various synthetic applications, including the formation of N-heterocyclic carbene (NHC) ligands for use in catalysis. tubitak.gov.trtubitak.gov.tr In these syntheses, the bromide is reacted with substituted imidazoles or benzimidazoles, demonstrating the reactivity of the benzylic position towards nucleophilic attack despite the steric hindrance from the five methyl groups on the aromatic ring. tubitak.gov.trtubitak.gov.trtandfonline.com
A classic, albeit indirect, route to obtaining the corresponding acetate involves a two-step process starting from the bromide. An early synthesis reported by Jacobsen involved the reaction with potassium acetate, followed by treatment with alcoholic potash to yield 2,3,4,5,6-pentamethylbenzyl alcohol. chemicalbook.com This alcohol can then be readily esterified to the target acetate using standard methods.
Direct esterification of alkyl halides, including reactive benzyl bromides, is a fundamental and widely used method. The reaction of an alkyl halide with a carboxylate salt, such as sodium or potassium acetate, in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone, is a common approach. The reactivity of the halide leaving group is a critical factor, with bromides generally showing higher reactivity than chlorides but lower than iodides. mdpi.com For instance, in the esterification of poly(γ-glutamic acid), the yield using ethyl iodide was 97% after 2.5 hours, while the yield with 1-bromopropane (B46711) reached 98% after 3 hours. mdpi.com This highlights the effective reactivity of bromide precursors in esterification reactions.
The following table summarizes representative conditions for reactions involving pentamethylbenzyl halides, illustrating their utility as electrophiles in substitution reactions.
| Precursor | Reagent(s) | Product Type | Reference |
| 2,3,4,5,6-Pentamethylbenzyl bromide | N-(2,4,6-trimethylphenyl)-1H-imidazole | Imidazolium (B1220033) salt (NHC precursor) | tubitak.gov.tr |
| 2,3,4,5,6-Pentamethylbenzyl bromide | 1-Substituted-(5,6-dimethyl)benzimidazole | Benzimidazolium salt (NHC precursor) | tubitak.gov.tr |
| 2,3,4,5,6-Pentamethylbenzyl chloride | 1-(2-methoxyethyl)benzimidazol | Benzimidazolium salt (NHC precursor) | tubitak.gov.tr |
| 2,3,4,5,6-Pentamethylbenzyl bromide | Potassium acetate, then alcoholic potash | 2,3,4,5,6-Pentamethylbenzyl alcohol | chemicalbook.com |
Conversion of Pentamethylbenzyl Chloride to Related Nitriles
The conversion of benzyl halides to nitriles is a valuable transformation for introducing a cyano group, which is a versatile precursor for other functional groups like carboxylic acids, amines, and ketones. nih.gov The synthesis of nitriles from pentamethylbenzyl chloride typically involves a nucleophilic substitution reaction with a cyanide salt.
An early study on the nitration of pentamethylbenzene (B147382) noted the successful conversion of pentamethylbenzyl chloride into the corresponding nitrile. oup.com This transformation is generally accomplished via an SN2 reaction between the alkyl halide and a cyanide source, such as sodium or potassium cyanide, in a polar aprotic solvent. libretexts.org
Modern methods for nitrile synthesis are diverse. While the reaction of alkyl halides with cyanide salts is a primary method, other routes include the dehydration of primary amides using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃). libretexts.orgpressbooks.pub This amide dehydration pathway is particularly general as it is less constrained by steric hindrance compared to the SN2 displacement on a hindered alkyl halide. pressbooks.pub For example, an indirect conversion of an acid chloride to a nitrile can be achieved by first forming a primary amide and then dehydrating it. chemistrysteps.com
Recent advancements in cyanation reactions often focus on using transition metal catalysts to couple aryl halides or other precursors with a cyanide source, though these are more commonly applied to aryl, rather than benzyl, systems. organic-chemistry.org For benzyl systems, the direct displacement remains a straightforward and effective method.
| Starting Material | Reagent(s) | Product | General Method | Reference |
| Primary/Secondary Alkyl Halide | Sodium Cyanide (NaCN) | Alkyl Nitrile | SN2 Substitution | libretexts.org |
| Primary Amide | Thionyl Chloride (SOCl₂) | Nitrile | Dehydration | pressbooks.pub |
| Aldehyde | Hydroxylamine, then Dehydrating Agent | Nitrile | Aldoxime Formation and Dehydration | nih.gov |
| Pentamethylbenzyl Chloride | Cyanide Source | Pentamethylbenzyl Nitrile | Nucleophilic Substitution | oup.com |
Regioselective Synthesis Considerations in Highly Substituted Aromatic Systems
The synthesis of polysubstituted benzenes, such as the pentamethyl-substituted core of the target compound, requires careful strategic planning to control the regioselectivity of the substitution reactions. illinois.edu Traditional methods often rely on electrophilic aromatic substitution (EAS) on existing aromatic precursors. illinois.edu However, the directing effects of the substituents already present on the ring can lead to mixtures of isomers, especially when multiple activating groups are present. fiveable.meochem.com
Key strategies for achieving regioselectivity in highly substituted systems include:
Order of Substitution: The sequence in which substituents are introduced is critical. Activating groups are typically installed early in a synthetic sequence to facilitate subsequent EAS reactions, while deactivating groups are added later. fiveable.me
Directing Group Effects: The existing substituents on the benzene ring direct incoming electrophiles to specific positions (ortho, meta, or para). In a polysubstituted ring, the combined directing effects of all groups must be considered. When these effects are reinforcing, a single product may be favored. When they are opposing, mixtures are likely.
Steric Hindrance: In highly substituted rings like the pentamethylbenzyl system, steric bulk can play a dominant role in directing incoming groups to the least hindered position, sometimes overriding electronic effects.
Benzannulation Reactions: An alternative to stepwise substitution is the construction of the aromatic ring itself from acyclic precursors. rsc.org Methods like the Diels-Alder-like [4+2] benzannulation can offer excellent regiocontrol because the substitution pattern is predetermined by the structure of the building blocks. illinois.edu This strategy simplifies the regiochemical outcome compared to multiple sequential substitutions on a pre-formed ring. illinois.edunih.gov
Directed Ortho Metalation (DoM): This strategy uses a directing group to guide a metalating agent (like an organolithium reagent) to a specific ortho position, which can then be functionalized with an electrophile. This allows for the introduction of substituents at positions that might not be accessible through classical EAS.
The synthesis of hexasubstituted benzenes is particularly challenging, and methods like transition metal-catalyzed [2+2+2] cyclotrimerization of alkynes have been developed to construct these complex cores in a regioselective manner. thieme-connect.com The challenge lies in controlling the regiochemistry of the intermolecular cyclization, which can often lead to isomeric products. illinois.edu
Mechanistic Investigations of Reactions Involving 2,3,4,5,6 Pentamethylbenzyl Acetate
Hydrolysis Reaction Pathways
Hydrolysis, the cleavage of the ester bond by water, can be promoted by either acidic or basic conditions, each following a distinct mechanistic pathway.
Acid-Catalyzed Ester Hydrolysis: Protonation, Nucleophilic Attack, and Elimination Steps
The acid-catalyzed hydrolysis of 2,3,4,5,6-pentamethylbenzyl acetate (B1210297) is a reversible process that ultimately yields pentamethylbenzyl alcohol and acetic acid. libretexts.orgchemguide.co.uk The reaction proceeds through a multi-step mechanism, commonly the A-AC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway. ucoz.com
The key steps are as follows:
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is the catalytic species present in aqueous acid. libretexts.orgchemguide.co.uk This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The positive charge on the protonated carbonyl group is delocalized through resonance. chemguide.co.uk
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. libretexts.org This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the oxygen of the pentamethylbenzyloxy group. This converts the pentamethylbenzyloxy group into a good leaving group (pentamethylbenzyl alcohol).
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of pentamethylbenzyl alcohol.
Deprotonation: The resulting protonated acetic acid is deprotonated by a water molecule, regenerating the hydronium ion catalyst and forming the final acetic acid product. libretexts.org
While the A-AC2 mechanism is common, esters with a benzyl (B1604629) group that can form a stable carbocation may also undergo hydrolysis via an A-AL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) mechanism, particularly in concentrated acids. ucoz.com In this pathway, the protonated ester undergoes cleavage of the alkyl-oxygen bond to form a stable pentamethylbenzyl carbocation and acetic acid. researchgate.net The carbocation would then react with water to form the alcohol. The high substitution on the benzene (B151609) ring stabilizes the positive charge on the benzylic carbon, making this pathway a possibility.
Base-Promoted Hydrolysis: Nucleophilic Acyl Substitution Mechanistic Analysis
In the presence of a strong base like sodium hydroxide (B78521), 2,3,4,5,6-pentamethylbenzyl acetate undergoes hydrolysis via a base-promoted, irreversible process known as saponification. chemistrysteps.comfiveable.me This reaction follows a nucleophilic acyl substitution mechanism (B-AC2). ucoz.com
The mechanism involves the following steps:
Nucleophilic Attack: The hydroxide ion (⁻OH), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. libretexts.orgfiveable.me This results in the formation of a tetrahedral alkoxide intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. It reforms the carbonyl group by eliminating the pentamethylbenzyloxide ion (⁻OCH₂C₆(CH₃)₅), which acts as the leaving group.
This final, irreversible deprotonation step is why base-promoted hydrolysis is not catalytic and goes to completion, in contrast to the reversible acid-catalyzed process. chemistrysteps.comdalalinstitute.com
Comparative Hydrolysis Kinetics with Other Benzyl and Phenyl Acetates
The rate of hydrolysis of esters is significantly influenced by both electronic and steric effects of the substituents. When comparing this compound to unsubstituted benzyl acetate and phenyl acetate, distinct differences in reactivity are expected.
Electronic Effects: The five methyl groups on the benzene ring of this compound are electron-donating. These groups increase the electron density on the aromatic ring and, through the methylene (B1212753) (-CH₂-) spacer, slightly increase the electron density at the benzylic carbon. In base-promoted hydrolysis, this increased electron density makes the carbonyl carbon slightly less electrophilic, which would be expected to slow the rate of nucleophilic attack compared to unsubstituted benzyl acetate.
Steric Effects: The bulky pentamethylbenzyl group presents significant steric hindrance around the reaction center. This steric bulk can impede the approach of the nucleophile (water in acid-catalyzed hydrolysis, hydroxide in base-promoted hydrolysis) to the carbonyl carbon, thereby slowing the reaction rate. Phenyl acetate, lacking the methylene spacer, has the phenyl group directly attached to the ester oxygen, which influences the electronic environment of the carbonyl group differently. pearson.com
Based on these principles, a qualitative comparison of hydrolysis rates can be made.
Table 1: Predicted Relative Hydrolysis Rates
| Compound | Expected Relative Rate of Hydrolysis | Primary Influencing Factors |
|---|---|---|
| Phenyl Acetate | Fastest | The phenoxide leaving group is more stable (more acidic conjugate acid) than benzyloxide, facilitating its departure. |
| Benzyl Acetate | Intermediate | Less steric hindrance than the pentamethyl-substituted analogue. |
| This compound | Slowest | Significant steric hindrance from the five methyl groups impeding nucleophilic attack. Minor electronic deactivation of the carbonyl carbon towards nucleophiles. |
Radical and Electrophilic Substitution Pathways
Beyond reactions at the ester functional group, the electron-rich aromatic ring of the pentamethylbenzyl moiety can participate in distinct radical and electrophilic reactions.
Formation of Radical Cations from Pentamethylbenzyl Esters under Oxidative Conditions
Aromatic compounds with high electron density, such as those with multiple alkyl substituents, can undergo one-electron oxidation to form radical cations. princeton.edunih.gov Under suitable oxidative conditions (e.g., electrochemical oxidation or with certain chemical oxidants), the pentamethylbenzyl ring of this compound can donate an electron from its π-system. princeton.edu
The formation of the radical cation proceeds as follows: C₆(CH₃)₅CH₂OAc - e⁻ → [C₆(CH₃)₅CH₂OAc]•⁺
This resulting radical cation is a highly reactive intermediate. princeton.edu The stability of this species is enhanced by the delocalization of the charge and the unpaired electron across the polymethylated aromatic ring. The primary fate of such radical cations often involves deprotonation or reaction with nucleophiles. princeton.edu Studies on related polysubstituted aromatic systems confirm that radical cation formation is a key step in their oxidative transformations. rsc.orgresearchgate.net
Electrophilic Aromatic Substitution (EAS) Mechanisms in Pentamethylbenzyl Systems
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. The general mechanism involves two principal steps:
Attack by the Electrophile: The aromatic π-electron system acts as a nucleophile, attacking an electrophile (E⁺). This is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.comchemistrysteps.com The result is a resonance-stabilized carbocation known as an arenium ion or sigma complex. uomustansiriyah.edu.iqlibretexts.org
Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile. This is a fast step that restores the stable aromatic system. masterorganicchemistry.comuomustansiriyah.edu.iq
In the case of this compound, the aromatic ring is fully substituted with methyl groups. The five electron-donating methyl groups make the ring highly activated and strongly nucleophilic. However, since there are no hydrogen atoms on the ring to be replaced, a standard EAS reaction is impossible.
Instead, any electrophilic attack on the ring must proceed via an ipso-substitution pathway. In this mechanism, the incoming electrophile attacks a carbon atom that already bears a substituent. This leads to the formation of a different type of arenium ion, and the subsequent step involves the loss of one of the existing substituents (in this case, likely a methyl group as a cation) rather than a proton. This pathway is less common than standard EAS but is a known reaction for highly alkylated aromatic rings.
Table of Mentioned Compounds
Carbocation Formation and Rearrangements in Oligomerization Processes
The reaction mechanisms involving this compound are often characterized by the formation of a key intermediate: the pentamethylbenzyl carbocation. This carbocation is central to understanding its subsequent chemical behavior, particularly in acid-catalyzed oligomerization reactions.
The generation of the pentamethylbenzyl carbocation from the acetate precursor typically occurs in the presence of a strong acid. The acid protonates the carbonyl oxygen of the acetate group, enhancing the leaving group ability of acetic acid. Subsequent cleavage of the carbon-oxygen bond releases the neutral acetic acid molecule and forms the pentamethylbenzyl carbocation. The five methyl groups on the aromatic ring are strong electron-donating groups, which significantly stabilize the positive charge on the benzylic carbon through inductive effects and hyperconjugation.
Once formed, this electrophilic carbocation can attack the electron-rich aromatic ring of a neutral pentamethylbenzyl acetate molecule or another pentamethylbenzene (B147382) derivative. This electrophilic aromatic substitution (EAS) reaction is the fundamental step in the oligomerization process, leading to the formation of a C-C bond and a dimeric structure, such as a nonamethyldiphenylmethane derivative. scispace.com The reaction of pentamethylbenzene in trifluoroacetic acid can lead to the formation of hexamethylbenzene (B147005) and 2,2',3,3',4,4',5,5',6-nonamethyldiphenylmethane (NMDM), showcasing the tendency for these systems to undergo such rearrangements and condensations. scispace.com
Carbocation rearrangements are a common feature in these processes, driven by the pursuit of a more stable energetic state. libretexts.orgsinica.edu.tw While the pentamethylbenzyl carbocation is already tertiary and benzylic, rearrangements can still occur, often involving the migration of a methyl group (an alkyl shift). masterorganicchemistry.com Such a shift might occur if it leads to a more stable intermediate or if it is part of the mechanism leading to the final oligomeric products. For instance, the formation of complex oligomers may involve a series of electrophilic attacks and rearrangements. Theoretical studies on analogous systems, like p-methoxybenzyl acetate, show that oligomerization proceeds via an electrophilic-substitution mechanism where the initial carbocation attacks a neutral molecule to form a dimeric carbocation, which can then be reduced or continue to react. mdpi.com
The general principles of carbocation stability dictate that tertiary carbocations are more stable than secondary, which are more stable than primary. organicchemistrytutor.com Carbocations will rearrange if an immediate, more stable state can be achieved through a hydride or alkyl shift. organicchemistrytutor.com In the context of the pentamethylbenzyl system, the reaction pathway can be complex, involving competing reactions of carbocation trapping by nucleophiles and oligomerization.
Role as a Leaving Group in Chemical Transformations
The acetate moiety in this compound functions as a leaving group in various chemical transformations, most notably in reactions proceeding through a carbocation intermediate, such as Sₙ1 type substitutions or eliminations.
Influence of the Acetate Group on Reaction Selectivity and Rate
The nature of the leaving group is a critical factor that influences both the rate and selectivity of a reaction. A good leaving group is typically a weak base that can stabilize the negative charge it acquires upon departure. libretexts.org The acetate ion is the conjugate base of a weak acid (acetic acid, pKa ~4.76) and is considered a moderately effective leaving group.
Reaction Rate: Compared to other common leaving groups, acetate is significantly less reactive. The relative reactivity of leaving groups has been estimated to follow the general trend: benzoates (like acetate) < halides < sulfonates. nih.gov This means that reactions involving the departure of an acetate group are generally slower than those involving halides (like Br⁻ or I⁻) or sulfonates (like tosylate or triflate). For a substitution reaction to proceed, the C-O bond of the ester must be cleaved. This process is often the rate-determining step in Sₙ1 reactions, and the stability of the departing anion is key. libretexts.org Because acetate is a stronger base than halides or sulfonates, it is a poorer leaving group, and its departure requires more energetic input, often in the form of acid catalysis to protonate the oxygen atom first. libretexts.org
Reaction Selectivity: The presence of the acetate group can influence the selectivity of a reaction. In competitive reactions with multiple nucleophiles, the relatively slow departure of the acetate leaving group can allow for greater discrimination between nucleophiles present in the reaction medium. libretexts.org Furthermore, under certain conditions, the acetate ion generated in the reaction can itself act as a nucleophile or a base. For instance, in the nitration of p-xylene, the formation of side-chain acetate products is observed, indicating that the acetate ion can participate in the reaction pathway. cdnsciencepub.com In some catalytic processes, the concentration of acetate ions, sometimes added as a salt promoter, can significantly affect both the conversion rate and the selectivity toward the desired product. koreascience.kr This is attributed to the common-ion effect and the ability of the acetate to stabilize catalytic species or intermediates. koreascience.kr
The table below summarizes the relative ability of common leaving groups, providing context for the reactivity of the acetate group.
| Leaving Group | Conjugate Acid | Approx. pKa of Conjugate Acid | Relative Leaving Ability |
| I⁻ (Iodide) | HI | -10 | Excellent |
| Br⁻ (Bromide) | HBr | -9 | Excellent |
| Cl⁻ (Chloride) | HCl | -7 | Good |
| H₂O (Water) | H₃O⁺ | -1.7 | Good |
| CH₃COO⁻ (Acetate) | CH₃COOH | 4.8 | Moderate/Poor |
| OH⁻ (Hydroxide) | H₂O | 15.7 | Very Poor |
| NH₂⁻ (Amide) | NH₃ | 38 | Very Poor |
This table provides generalized data for illustrative purposes.
General Principles of Esterification and Transesterification Mechanisms Relevant to the Compound
This compound is an ester, and its formation (esterification) and interconversion (transesterification) are governed by well-established reaction mechanisms.
Esterification: The most direct synthesis of this compound is the Fischer esterification of 2,3,4,5,6-pentamethylbenzyl alcohol with acetic acid, catalyzed by a strong acid. The mechanism is a nucleophilic acyl substitution and follows a sequence often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com
Protonation: The acid catalyst protonates the carbonyl oxygen of acetic acid, making the carbonyl carbon more electrophilic.
Nucleophilic Addition: The alcohol (2,3,4,5,6-pentamethylbenzyl alcohol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.
Deprotonation/Protonation: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups, turning it into a better leaving group (water).
Elimination: The tetrahedral intermediate collapses, expelling a molecule of water.
Deprotonation: The protonated carbonyl of the final ester is deprotonated by a base (e.g., water or the conjugate base of the acid catalyst) to regenerate the catalyst and yield the final ester product.
Transesterification: Transesterification is the process of converting one ester into another by reacting it with an alcohol (alcoholysis), an acid (acidolysis), or another ester. masterorganicchemistry.commdpi.com For this compound, a common transesterification would involve reacting it with a different alcohol in the presence of an acid or base catalyst to form a new pentamethylbenzyl ether and a new acetate ester.
Acid-Catalyzed Transesterification: The mechanism is very similar to Fischer esterification. The ester's carbonyl oxygen is protonated, the new alcohol attacks the carbonyl carbon, and the original alcohol (pentamethylbenzyl alcohol) is eventually eliminated after proton transfer. masterorganicchemistry.com
Base-Catalyzed Transesterification: This process is typically faster and not reversible if the incoming alcohol is used in large excess. It proceeds via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com
A strong base (e.g., an alkoxide) removes a proton from the new alcohol, generating a more potent nucleophile.
The resulting alkoxide attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate.
The intermediate collapses, expelling the pentamethylbenzyl alkoxide as the leaving group, to form the new ester.
Using highly reactive acyl donors like vinyl acetate can also achieve transesterification, often irreversibly, because the enol byproduct tautomerizes to a stable aldehyde. researchgate.net
Stereochemical and Steric Effects in Pentamethylbenzyl Acetate Chemistry
Conformational Analysis of the Pentamethylbenzyl Moiety and its Flexibility
The pentamethylbenzyl group, while sterically crowded, retains a degree of conformational flexibility. The primary mode of flexibility arises from the rotation around the single bond connecting the benzylic methylene (B1212753) group to the aromatic ring. However, this rotation is not entirely free due to the steric hindrance imposed by the two ortho-methyl groups.
Computational studies and experimental observations on related sterically hindered systems indicate that the pentamethylbenzyl group can adopt various conformations. The flexibility of this moiety has been noted in complex catalytic systems, where it can influence the binding and selectivity of a catalyst. For instance, in certain DABCOnium-based catalyst systems, the pentamethylbenzyl group has been observed to remain relatively flexible, which can impact the tightness of binding in transition states. cdnsciencepub.com
Impact of Ortho-Alkyl Substituents on Benzylic Reactivity and Carbonium Ion Stability
The five methyl groups on the aromatic ring have a dual electronic and steric impact on the reactivity of the benzylic position and the stability of the corresponding pentamethylbenzyl carbonium ion.
Electronic Effects: Alkyl groups are electron-donating through a combination of inductive (+I) and hyperconjugative effects. libretexts.org In the pentamethylbenzyl system, the cumulative electron-donating effect of five methyl groups significantly enriches the electron density of the aromatic ring. This has two major consequences for the benzylic position:
Stabilization of the Carbonium Ion: During reactions that proceed via a benzylic carbocation intermediate (e.g., Sₙ1 solvolysis), the strong electron-donating character of the five methyl groups effectively delocalizes the positive charge of the incipient carbocation. This delocalization greatly stabilizes the pentamethylbenzyl cation, making its formation more favorable compared to less substituted benzyl (B1604629) cations. researchgate.netquora.comdalalinstitute.com The stability of related polymethylbenzyl cations has been demonstrated in strong acid solutions. researchgate.net
Activation of the Ring: The high electron density makes the aromatic ring itself more susceptible to electrophilic attack, although this is a separate consideration from the reactivity at the benzylic carbon.
Steric Acceleration and Inhibition Phenomena in Solvolysis Reactions of Pentamethylbenzyl Derivatives
Solvolysis reactions of benzyl derivatives, such as the acetate (B1210297) or chloride, are classic probes for understanding electronic and steric effects. In the case of highly substituted systems like pentamethylbenzyl derivatives, steric phenomena can lead to either an acceleration or an inhibition of the reaction rate.
Steric Acceleration: This phenomenon is often observed in highly crowded molecules where the ground state is destabilized by severe steric strain. cdnsciencepub.comcdnsciencepub.com The formation of a carbocation intermediate involves a change in hybridization at the benzylic carbon from sp³ (in the starting material) to sp² (in the carbocation). This change increases the bond angles around the benzylic carbon (from ~109.5° to ~120°), which can relieve the steric compression between the substituent on the benzylic carbon (e.g., the leaving group) and the bulky ortho substituents on the ring. researchgate.net This release of ground-state strain in the transition state leading to the carbocation results in a lower activation energy and thus a faster reaction rate. Studies on the solvolysis of 2,4,6-tri-t-butylbenzyl chloride have shown an unexpectedly high reactivity, which has been attributed in part to steric acceleration. cdnsciencepub.comresearchgate.net While methyl groups are smaller than t-butyl groups, the cumulative effect of the two ortho-methyl groups in the pentamethylbenzyl system can still contribute to a degree of steric acceleration in Sₙ1 solvolysis.
Steric Inhibition: Conversely, steric hindrance can also inhibit reactions. In an Sₙ2-type reaction, the bulky pentamethylbenzyl group would severely hinder the backside attack of a nucleophile, making this pathway highly unfavorable. For Sₙ1 reactions, while the rate is primarily determined by carbocation formation, extreme steric bulk can impede the approach of the solvent to solvate the departing leaving group and the forming carbocation, potentially slowing the reaction.
The table below presents comparative solvolysis data for a series of substituted benzyl chlorides, illustrating the interplay of electronic and steric effects.
| Compound | Relative Rate (80% EtOH, 55°C) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| Benzyl chloride | 1.0 | 20.3 | -13.7 |
| p-Methylbenzyl chloride | 32.7 | 18.5 | -12.1 |
| 2,4,6-Trimethylbenzyl chloride | 1,570 | 17.7 | -6.8 |
| 2,4,6-Tri-t-butylbenzyl chloride | 3,170 | 20.5 | +2.7 |
Data adapted from studies on benzyl chlorides, which serve as a model for the reactivity of other benzyl derivatives like acetates. cdnsciencepub.comresearchgate.net
The data for 2,4,6-trimethylbenzyl chloride shows a significant rate enhancement compared to benzyl chloride, driven by the strong electronic stabilization from the methyl groups. The less negative entropy of activation (ΔS‡) compared to benzyl chloride also suggests some steric hindrance to solvent organization in the transition state. The even more hindered 2,4,6-tri-t-butylbenzyl chloride shows a dramatic rate increase and a positive ΔS‡, a hallmark of significant steric acceleration and steric hindrance to solvation. cdnsciencepub.comresearchgate.net The behavior of pentamethylbenzyl acetate would be expected to be influenced by similar, albeit less pronounced, steric effects as the trimethylbenzyl system.
Solvation plays a critical role in the energetics of solvolysis. The transition state for Sₙ1 reactions is highly polar, and its stabilization by the solvent is crucial. In sterically hindered systems like pentamethylbenzyl acetate, the bulky ortho-methyl groups can impede the approach of solvent molecules to the reaction center (the benzylic carbon and the leaving group). cdnsciencepub.comrsc.org
This steric hindrance to solvation has several consequences:
Reduced Ground-State Solvation: The ground state of the molecule may be less effectively solvated around the reaction site.
Hindered Transition-State Solvation: The forming carbocation and leaving group in the transition state are also less accessible to solvent molecules.
Entropy Effects: The solvent molecules around a sterically hindered substrate are less ordered than around an unhindered one. As the reaction proceeds to a charged, dissociated intermediate, the demand for solvent reorganization is high. However, if the steric bulk prevents this ordering, the entropy of activation (ΔS‡) becomes less negative or even positive. cdnsciencepub.comresearchgate.net This is because the net change in solvent order during the activation process is smaller. The positive ΔS‡ for 2,4,6-tri-t-butylbenzyl chloride is a clear indicator of this effect. cdnsciencepub.com
Therefore, the solvolysis rate of pentamethylbenzyl acetate in different solvents will be a complex function of the solvent's polarity, nucleophilicity, and its ability to penetrate the sterically congested environment around the reaction center. researchgate.netlibretexts.org
Steric Effects in Transition Metal-Catalyzed Reactions with Pentamethylbenzyl-Derived Ligands and Substrates
The pentamethylbenzyl group can be incorporated into ligands or used as a protecting group on substrates in transition metal-catalyzed reactions. In this context, its steric bulk is a dominant feature that can control selectivity and reactivity.
N-heterocyclic carbenes (NHCs) are important ligands in catalysis. NHC precursors, such as N-benzyl imidazolium (B1220033) salts, can undergo C-H activation and cyclometallation with a metal center. When the N-substituent is a pentamethylbenzyl group, its steric profile strongly influences the regioselectivity of this process.
In the cyclometallation of meta-substituted N-benzyl imidazolium salts, the metal can activate a C-H bond either ortho or para to the benzylic group. rsc.org The steric hindrance from the pentamethylbenzyl group would be expected to:
Favor Ortho-Metallation: The five methyl groups prevent C-H activation on the pentamethylphenyl ring itself. If another aryl or benzyl group is present on the other nitrogen of the imidazolium salt, the pentamethylbenzyl group acts as a bulky "blocking" group, directing metallation to the less hindered ring.
In cross-coupling reactions, the steric properties of ligands on the metal catalyst (often palladium) are critical for achieving high efficiency. A ligand containing a pentamethylbenzyl group would be considered a "bulky" ligand.
Suzuki-Miyaura Coupling: Bulky, electron-rich phosphine (B1218219) ligands are known to promote the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition and reductive elimination. nih.govnih.gov
Promoting Reductive Elimination: The steric bulk of a pentamethylbenzyl-containing ligand would create a crowded coordination sphere around the metal center. This crowding can accelerate the final reductive elimination step, which forms the C-C bond and regenerates the active catalyst. researchgate.net
Stabilizing the Active Catalyst: The steric bulk can help to stabilize the monoligated, 14-electron Pd(0) species, which is often the most active form of the catalyst in the oxidative addition step.
Sonogashira Coupling: The Sonogashira reaction also benefits from sterically demanding ligands. researchgate.net The steric pressure exerted by a bulky ligand like one derived from a pentamethylbenzyl group can favor the formation of low-coordination number palladium species, which facilitates the oxidative addition of the aryl halide. researchgate.net However, excessive steric bulk can also be detrimental, potentially hindering the approach of the coupling partners to the metal center. The reactivity is often a balance between the electronic and steric properties of both the ligand and the substrates. rsc.orgresearchgate.net The choice of solvent can also play a key role, as it can influence catalyst stability and the solubility of intermediates, especially in sterically demanding systems. lucp.net
Interplay of Electronic and Steric Factors in Determining Reaction Kinetics and Selectivity
The reactivity of 2,3,4,5,6-pentamethylbenzyl acetate is governed by a delicate and complex interplay between powerful electronic effects and significant steric constraints. The five methyl groups on the aromatic ring are central to this dynamic, simultaneously activating the molecule towards certain reactions while hindering others. This balance ultimately dictates the rates (kinetics) and outcomes (selectivity) of its chemical transformations.
Electronic Effects: Carbocation Stabilization and Enhanced Reactivity
The primary electronic feature of the pentamethylbenzyl system is the strong electron-donating nature of the five methyl groups. Through a combination of inductive effects and hyperconjugation, these groups collectively enrich the aromatic ring with electron density. This has a profound stabilizing effect on the key reactive intermediate formed from the acetate: the pentamethylbenzyl cation.
In reactions proceeding through an SN1-type mechanism, such as solvolysis or acid-catalyzed processes, the rate-determining step is the formation of this carbocation. The substantial stabilization afforded by the five methyl groups facilitates the departure of the acetate leaving group, leading to a high propensity for cation formation. tue.nlresearchgate.net Computational studies on related polysubstituted benzyl cations confirm that increasing the number of methyl groups, particularly at the ortho and para positions, enhances carbocation stability. researchgate.net This high stability suggests that reactions involving this cation should, from an electronic standpoint, be rapid. For instance, the pentamethylbenzyl cation is readily formed in strong acids like sulfuric acid and can participate in subsequent reactions such as hydride transfer. tue.nlresearchgate.net
Steric Effects: Hindrance and Selectivity Control
Counteracting the strong activating electronic effects is the immense steric bulk imposed by the five methyl groups, especially the two flanking the benzylic methylene group (ortho-positions). This steric hindrance can significantly influence both reaction rates and selectivity.
Selectivity Impact: Steric factors are often dominant in controlling the regioselectivity of reactions involving the pentamethylbenzyl system. While the electron-rich ring is a potent nucleophile, electrophilic attack on the ring itself is difficult. Instead, reactions often occur at the less hindered benzylic position. For example, the pentamethylbenzyl cation, once formed, can act as a powerful electrophile. In reactions with other aromatic compounds (Friedel-Crafts type alkylations), the steric bulk around the cation would dictate that it attacks the least hindered position on the nucleophilic partner.
A notable example of selectivity driven by this interplay is the acid-catalyzed conversion of pentamethylbenzyl derivatives into hexamethylbenzene (B147005). This rearrangement likely proceeds through the pentamethylbenzyl cation, which can then alkylate a molecule of pentamethylbenzene (B147382) (formed in situ or present as a starting material), followed by a series of methyl migrations (a "scrambling" reaction) to yield the thermodynamically stable, fully substituted hexamethylbenzene.
The following table presents pKR+ values for a series of sterically hindered benzhydryl cations, which illustrates the competing effects. While adding more methyl groups generally increases stability (a more negative pKR+), the effect is not purely additive due to sterically induced non-planarity which reduces resonance stabilization.
| Carbocation Precursor | Ar Groups | pKR+ in H2SO4 |
| Bis(o-tolyl)methanol | 2,2'-dimethyl | -8.11 |
| Bis(mesityl)methanol | 2,2',4,4',6,6'-hexamethyl | -7.31 |
| Bis(pentamethylphenyl)methanol | Decamethyl | -5.74 |
| Data sourced from a study on sterically hindered diarylbenzhydryl carbocations, illustrating how increasing methylation impacts cation stability. A more negative value indicates greater stability. The trend shows that while adding methyl groups is stabilizing, the effect is complex due to steric hindrance impacting planarity. researchgate.net |
Advanced Analytical Characterization Methodologies for 2,3,4,5,6 Pentamethylbenzyl Acetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules, including 2,3,4,5,6-pentamethylbenzyl acetate (B1210297). By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
¹H NMR spectroscopy is instrumental in identifying the number and electronic environment of protons within a molecule. For acetate esters, characteristic chemical shifts are observed for different proton groups. libretexts.org In the case of 2,3,4,5,6-pentamethylbenzyl acetate, the spectrum would exhibit distinct signals corresponding to the methyl protons of the acetate group, the methylene (B1212753) protons of the benzyl (B1604629) group, and the methyl protons attached to the aromatic ring.
The chemical shift values (δ) are influenced by the local electronic environment. libretexts.org Protons in different chemical environments will resonate at different frequencies. chemistrysteps.com For instance, the methyl protons of the acetate group are typically found in a specific region of the spectrum, while the benzylic protons, being adjacent to both the aromatic ring and the ester oxygen, will have their own characteristic chemical shift. orgchemboulder.com The five methyl groups on the pentamethylphenyl ring will also produce distinct signals, although some overlap may occur. The integration of these signals provides the ratio of the number of protons in each unique environment.
Acetate Methyl Protons: These protons typically appear as a sharp singlet. In a related compound, benzyl acetate, this signal is observed around 2.1 ppm. scribd.com
Benzylic Methylene Protons: The -CH₂- protons adjacent to the oxygen of the acetate and the aromatic ring are also expected to appear as a singlet. In benzyl acetate, this signal is found at approximately 5.1 ppm. scribd.com
Aromatic Methyl Protons: The protons of the five methyl groups on the benzene (B151609) ring would likely appear in the region of 2.2-2.5 ppm. For instance, in 2,3,4,5,6-pentamethylbenzyl chloride, the methyl protons show signals in this range. chemicalbook.com
| Proton Group | Expected Chemical Shift (ppm) in this compound (Predicted) | Splitting Pattern |
| Acetate Methyl (CH₃) | ~2.1 | Singlet |
| Benzylic Methylene (CH₂) | ~5.1 | Singlet |
| Aromatic Methyl (5 x CH₃) | ~2.2 - 2.5 | Singlets |
This interactive table provides predicted ¹H NMR data based on analogous compounds.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Assignment
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. libretexts.org The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. nih.govrsc.org
For this compound, the ¹³C NMR spectrum would show signals for the carbonyl carbon of the acetate group, the methyl carbon of the acetate, the methylene carbon of the benzyl group, and the various carbons of the pentamethylphenyl ring. libretexts.org
Carbonyl Carbon (C=O): This carbon typically resonates at the most downfield position, generally in the range of 170-220 ppm. libretexts.org
Benzylic Methylene Carbon (-CH₂-): The carbon of the methylene group will appear in the aliphatic region, influenced by the adjacent oxygen and aromatic ring.
Aromatic Carbons: The carbons of the benzene ring absorb in the range of 120-150 ppm. libretexts.org Due to the substitution pattern, distinct signals are expected for the carbon bearing the benzyl group and the carbons bearing the methyl groups.
Methyl Carbons: The carbon of the acetate methyl group and the five methyl groups on the ring will appear in the upfield region of the spectrum.
The number of signals in the aromatic region can help confirm the substitution pattern of the benzene ring. libretexts.orgmnstate.edu
| Carbon Group | Expected Chemical Shift (ppm) in this compound (Predicted) |
| Carbonyl (C=O) | ~170 |
| Benzylic Methylene (CH₂) | ~65-70 |
| Aromatic (C-CH₂ & C-CH₃) | ~130-140 |
| Acetate Methyl (CH₃) | ~21 |
| Aromatic Methyl (CH₃) | ~16-20 |
This interactive table provides predicted ¹³C NMR data based on analogous compounds and general chemical shift ranges.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as FT-IR and Raman, are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrations
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. redalyc.org Specific functional groups have characteristic absorption bands, making FT-IR an excellent method for qualitative analysis. chegg.comchegg.com
For this compound, the FT-IR spectrum would be dominated by several key absorptions:
C=O Stretch: A strong absorption band characteristic of the carbonyl group in the ester is expected in the region of 1735-1750 cm⁻¹. spectroscopyonline.com For benzyl acetate, this peak is observed around 1740 cm⁻¹.
C-O Stretch: Esters typically show two C-O stretching bands. The C-O stretch of the acyl-oxygen bond is usually found between 1250 and 1200 cm⁻¹, while the O-alkyl stretch appears between 1150 and 1000 cm⁻¹. core.ac.uk
C-H Stretches: The spectrum will also show C-H stretching vibrations. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are found just below 3000 cm⁻¹.
Aromatic C=C Stretches: Bands corresponding to the carbon-carbon stretching vibrations within the aromatic ring are typically observed in the region of 1600-1450 cm⁻¹. core.ac.uk
| Functional Group | Characteristic Vibrational Frequency (cm⁻¹) in this compound (Predicted) | Intensity |
| C=O (Ester) | ~1740 | Strong |
| C-O (Acyl-Oxygen) | ~1230 | Strong |
| C-O (Alkyl-Oxygen) | ~1050 | Medium |
| Aromatic C-H | >3000 | Medium-Weak |
| Aliphatic C-H | <3000 | Medium-Strong |
| Aromatic C=C | ~1600, ~1475 | Medium-Weak |
This interactive table provides predicted FT-IR data based on analogous compounds and characteristic functional group frequencies.
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. aip.org While FT-IR is based on the absorption of light, Raman spectroscopy relies on the inelastic scattering of light. spectroscopyonline.com A key advantage of Raman spectroscopy is that non-polar bonds, which are often weak in FT-IR, can give strong signals.
For this compound, Raman spectroscopy could be particularly useful for observing the vibrations of the aromatic ring and the C-C backbone. The C=O stretching mode in acetates is also Raman active. aip.org The symmetric stretching of the benzene ring, which is often weak in the IR spectrum, can be a strong band in the Raman spectrum. The C-H bending modes of the methyl groups attached to the aromatic ring would also be observable. mdpi.com The study of the non-coincidence effect (NCE) of the C=O stretching mode in various acetates has been a subject of research, providing insights into intermolecular interactions. aip.org
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. msu.edu In mass spectrometry, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nih.gov
For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, the molecular ion of some compounds can be unstable and may not be observed in high abundance. nist.gov
The fragmentation pattern provides valuable structural information. For benzyl acetate and its derivatives, common fragmentation pathways include:
Loss of the Acyl Group: Cleavage of the bond between the benzyl group and the oxygen can lead to the formation of a pentamethylbenzyl cation.
Tropylium (B1234903) Ion Formation: A common rearrangement in the mass spectra of benzyl compounds is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. miamioh.edu However, in the case of this compound, the corresponding substituted tropylium-like ion would be observed at a higher m/z value.
Loss of Ketene (B1206846): Another fragmentation pathway for acetates is the loss of a neutral ketene molecule (CH₂=C=O).
Formation of Protonated Dimers: Under certain conditions, such as in chemical ionization mass spectrometry, protonated dimers of benzyl acetates can be observed. acs.org
Analysis of the fragmentation pattern allows for the confirmation of the different structural units within the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which can be used to determine the elemental formula of the molecule and its fragments with high accuracy.
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are the cornerstone of purity assessment and quantitative analysis in synthetic chemistry, providing reliable and reproducible data.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. nih.gov It is particularly useful for monitoring the progress of a chemical reaction and for determining the purity and yield of the final product. proquest.com In the synthesis of this compound, HPLC can be used to track the consumption of the starting materials (e.g., pentamethylbenzyl alcohol and acetyl chloride) and the formation of the desired ester product over time.
A typical HPLC setup for this purpose would involve a reversed-phase C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection is often achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light. By injecting aliquots of the reaction mixture at different time points, a series of chromatograms is generated. The area under each peak is proportional to the concentration of the corresponding compound. proquest.com By creating a calibration curve with standards of known concentration, the exact amount of product formed and reactants consumed can be calculated, allowing for a precise determination of the reaction yield.
Table 3: Hypothetical HPLC Data for Monitoring the Synthesis of this compound
| Time (hours) | Peak Area (Reactant) | Peak Area (Product) | % Conversion |
| 0 | 543,210 | 0 | 0 |
| 1 | 271,605 | 289,543 | 50 |
| 2 | 108,642 | 463,269 | 80 |
| 4 | 21,728 | 555,921 | 96 |
| 6 | < 5,000 | 570,112 | >99 |
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds without decomposition. sigmaaldrich.comteledynelabs.com It is an ideal method for assessing the efficiency of a reaction by quantifying volatile starting materials, products, or by-products. In the synthesis of this compound, GC can be used to detect any remaining volatile reactants or the presence of volatile side products, providing a comprehensive picture of the reaction's efficiency and cleanliness. libretexts.org
The sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. teledynelabs.com Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. libretexts.org Compounds with lower boiling points and weaker interactions travel through the column faster. The separated components are then detected, often by a flame ionization detector (FID) or a mass spectrometer (MS). sigmaaldrich.comnih.gov GC-MS is particularly powerful as it provides both retention time data for quantification and mass spectra for definitive identification of the volatile components. fmach.it Analysis of the resulting chromatogram allows for the calculation of the relative amounts of each volatile species, which is a direct measure of reaction conversion and can highlight the formation of impurities that might need to be removed during purification. researchgate.netresearchgate.netnih.gov
Table 4: Hypothetical GC-MS Analysis of Volatiles in a Crude Reaction Product
| Retention Time (min) | Compound Identity | Relative Peak Area (%) |
| 4.2 | Toluene (B28343) (solvent) | 85.2 |
| 6.8 | Pentamethylbenzene (B147382) | 1.5 |
| 8.5 | Unreacted starting material | 0.8 |
| 10.3 | This compound | 12.5 |
Single Crystal X-ray Diffraction for Solid-State Structural Determination
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. preprints.orgnih.gov If this compound can be grown as a suitable single crystal, this technique can provide unambiguous proof of its structure, including precise bond lengths, bond angles, and conformational details in the solid state. brynmawr.eduaps.org
The technique involves mounting a single crystal in a diffractometer and bombarding it with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. researchgate.net The positions and intensities of these spots are directly related to the arrangement of atoms within the crystal lattice. By analyzing this diffraction pattern, a three-dimensional electron density map of the unit cell can be generated, from which the positions of the individual atoms can be determined. researchgate.net This provides an exact structural model of the molecule, confirming the connectivity of the atoms and revealing its stereochemistry and packing arrangement in the crystal. nih.gov The resulting data is often deposited in crystallographic databases for reference. uiowa.edu
Table 5: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₄H₂₀O₂ |
| Formula Weight | 220.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 8.456(1) |
| c (Å) | 15.789(3) |
| β (°) | 98.76(1) |
| Volume (ų) | 1335.4(4) |
| Z | 4 |
| R-factor | 0.045 |
Computational and Theoretical Studies of 2,3,4,5,6 Pentamethylbenzyl Acetate
Quantum Mechanical Approaches to Molecular Structure and Electronic Properties
Quantum mechanical methods are fundamental to predicting the geometric and electronic characteristics of a molecule from first principles. These approaches allow for the detailed investigation of properties that are often difficult to measure experimentally.
Density Functional Theory (DFT) has become a leading method in quantum chemistry for its balance of accuracy and computational efficiency, making it ideal for studying medium to large organic molecules. researchgate.netresearchgate.net DFT calculations are used to determine the ground-state optimized geometry, vibrational frequencies, and various electronic properties. dergipark.org.tr Methods like B3LYP or ωB97XD, paired with basis sets such as 6-311++G(d,p), are commonly employed to model such systems accurately, accounting for both polarization and diffuse functions, which are important for describing non-covalent interactions and charge distribution. nih.govmdpi.comresearchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. researchgate.net The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govmasterorganicchemistry.com A smaller gap suggests the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. masterorganicchemistry.com
In computational studies of analogous compounds like p-methoxybenzyl acetate (B1210297), DFT calculations have been used to analyze the interaction between the HOMO of a neutral molecule and the LUMO of a corresponding carbocation, which is key to understanding reaction mechanisms involving electrophilic attack. mdpi.comresearchgate.net For 2,3,4,5,6-pentamethylbenzyl acetate, the five electron-donating methyl groups on the benzene (B151609) ring would be expected to raise the energy of the HOMO, making the ring more electron-rich and susceptible to electrophilic attack compared to unsubstituted benzyl (B1604629) acetate.
Table 1: Representative Frontier Orbital Data from an Analogous Benzyl System
| Interacting Species | Orbital | Calculated Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| p-Methoxybenzyl Acetate (Neutral) | HOMO | -8.45 | 1.69 |
| p-Methoxybenzyl Carbenium Ion | LUMO | -6.76 |
Data derived from a B3LYP/6-311++G(d,p) study on an analogous system. mdpi.comresearchgate.net A similar analysis for this compound would elucidate its specific electron transfer characteristics.
DFT calculations are instrumental in predicting the three-dimensional structure of a molecule by finding the lowest energy conformation on its potential energy surface. globalresearchonline.net For this compound, significant conformational flexibility exists around the C(aryl)-CH₂ and CH₂-O bonds. The presence of five methyl groups, particularly the two at the ortho positions (C2 and C6), creates substantial steric hindrance. This steric crowding would heavily influence the molecule's preferred geometry, forcing the acetyl-oxymethyl group (-CH₂OAc) to adopt a conformation that minimizes repulsive interactions with the adjacent methyl groups. DFT optimization would precisely determine the bond lengths, bond angles, and dihedral angles of this most stable conformer. mdpi.comnih.gov
Table 2: Predicted Geometrical Parameters for a Benzyl Acetate Moiety
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| r(C=O) | Carbonyl bond length | ~1.21 Å |
| r(C(aryl)-CH₂) | Bond between ring and methylene (B1212753) carbon | ~1.51 Å |
| r(CH₂-O) | Bond between methylene carbon and ester oxygen | ~1.45 Å |
| ∠(O=C-O) | Ester bond angle | ~123° |
| τ(C(aryl)-C-O-C) | Key dihedral angle defining conformation | Highly dependent on steric hindrance |
Values are representative for ester moieties and would be specifically calculated for this compound to account for its unique steric environment.
Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data or empirical parameterization. researchgate.net While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) can provide highly accurate benchmark energies and structural data. nih.govmdpi.com These methods are often used to validate the results from DFT calculations or for systems where DFT may be less reliable. researchgate.net For this compound, ab initio calculations could be employed to precisely determine its electronic structure, ionization potential, and the energy barriers for conformational changes, providing a deeper understanding of its intrinsic properties. researchgate.netresearchgate.net
Density Functional Theory (DFT) Calculations for Ground State Properties
Reaction Pathway Modeling and Transition State Analysis
Understanding how a reaction proceeds is crucial for controlling its outcome. Computational modeling allows for the complete elucidation of reaction mechanisms, including the identification of short-lived intermediates and high-energy transition states that are difficult to observe experimentally. beilstein-journals.org
The formation of this compound via Fischer esterification and its reverse reaction, acid-catalyzed hydrolysis, are classic organic reactions whose mechanisms can be mapped computationally. chemguide.co.ukmasterorganicchemistry.comlibretexts.org The accepted mechanism involves several key steps:
Protonation of the carbonyl oxygen by an acid catalyst, which activates the carbonyl carbon for nucleophilic attack. masterorganicchemistry.comlibretexts.org
Nucleophilic attack by the alcohol (for esterification) or water (for hydrolysis) on the activated carbonyl carbon. youtube.com
Formation of a tetrahedral intermediate. youtube.com
Proton transfer(s) to create a good leaving group (water for esterification, an alcohol for hydrolysis). masterorganicchemistry.com
Elimination of the leaving group to reform the carbonyl double bond. libretexts.org
Deprotonation to yield the final product and regenerate the acid catalyst. masterorganicchemistry.com
Computational tools, particularly DFT, can model the energy profile of this entire pathway. researchgate.net By calculating the energies of the reactants, intermediates, products, and the transition states that connect them, a reaction coordinate diagram can be constructed. beilstein-journals.org The highest energy barrier on this diagram corresponds to the rate-determining step of the reaction. beilstein-journals.org Transition state structures are located as first-order saddle points on the potential energy surface and can be verified by the presence of a single imaginary frequency in a vibrational analysis. nih.govbeilstein-journals.org Analysis of the transition state geometry reveals the precise nature of bond-forming and bond-breaking processes. beilstein-journals.orgmdpi.com
Table 3: Key Stages in the Computationally Modeled Acid-Catalyzed Hydrolysis of a Benzyl Ester
| Stage | Description | Key Computational Finding |
|---|---|---|
| Reactant Complex | Ester, H₃O⁺, and water molecules | Initial energy reference (0 kcal/mol) |
| Transition State 1 (TS1) | Nucleophilic attack of H₂O on protonated carbonyl | First energy barrier; structure shows partial C-O bond formation. |
| Tetrahedral Intermediate | Stable intermediate with sp³ hybridized carbon | A local minimum on the potential energy surface. |
| Transition State 2 (TS2) | Proton transfers and preparation for leaving group departure | Second energy barrier, often the rate-determining step. |
| Product Complex | Carboxylic acid, alcohol, and regenerated H₃O⁺ | Final energy of the system. |
This table outlines the critical points that would be identified in a DFT study to fully characterize the hydrolysis mechanism of this compound.
Structure-Reactivity Relationships Derived from Computational Data
Correlation of Computational Parameters with Experimental Reaction Outcomes
Computational chemistry provides powerful tools to predict and understand the reactivity of molecules like this compound. By calculating various quantum chemical parameters, researchers can establish correlations with experimentally observed reaction outcomes, such as reaction rates and product distributions. These theoretical models offer insights into the underlying electronic and structural factors that govern the compound's behavior.
One of the key areas where computational parameters are correlated with experimental data is in the study of solvolysis reactions. For substituted benzyl systems, the stability of the carbocation intermediate is paramount in determining the reaction rate. Theoretical calculations, particularly using Density Functional Theory (DFT), can be employed to compute properties that reflect this stability. For instance, the calculated energy of the pentamethylbenzyl cation, the intermediate formed upon the departure of the acetate group, provides a direct measure of its stability. A lower calculated energy for the carbocation suggests a more stabilized intermediate, which in turn correlates with a faster rate of solvolysis.
Furthermore, the distribution of charge in the molecule and its corresponding cation can be quantified through methods like Natural Population Analysis (NPA). The calculated NPA charges reveal how the positive charge of the carbocation is delocalized across the pentamethylphenyl ring. Greater delocalization, indicated by the distribution of partial positive charges on the methyl-substituted carbons of the ring, implies a more stable carbocation and thus a more facile reaction.
Frontier Molecular Orbital (FMO) theory is another critical tool. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important reactivity descriptors. For electrophilic reactions, a higher HOMO energy indicates a greater propensity to donate electrons. In the context of reactions involving the pentamethylbenzyl system, such as electrophilic aromatic substitution, the HOMO energy of the aromatic ring can be correlated with its nucleophilicity and reactivity towards electrophiles. Similarly, the LUMO of a related reactive species can indicate its electrophilicity. The energy gap between the HOMO of one reactant and the LUMO of another (ΔE_HOMO-LUMO) can be used to predict the feasibility of a reaction pathway; a smaller gap generally suggests a more favorable interaction. researchgate.net For example, in a study on the oligomerization of a similar compound, p-methoxybenzyl acetate, DFT calculations at the B3LYP/6-311++G(d,p) level were used to analyze the reaction mechanism, showing how the HOMO-LUMO gap could predict the most likely pathway for oligomer growth. researchgate.net
Kinetic studies on the oxidation of hexamethyl derivatives of benzene have also highlighted the utility of computational parameters. epdf.pub While a single parameter may sometimes provide poor correlations, the combination of multiple parameters, including those that account for solvent effects, can significantly improve the predictive power of the models. epdf.pub For instance, in the solvolysis of related systems, correlation analysis was greatly improved by introducing a term for solvent nucleophilicity alongside parameters describing the substrate's electronic properties. epdf.pub
The following table summarizes key computational parameters and their correlation with experimental observations for benzylic systems.
| Computational Parameter | Calculation Method | Correlation with Experimental Outcome |
| Carbocation Energy | DFT, ab initio | A lower calculated energy of the pentamethylbenzyl cation correlates with a higher rate of solvolysis. |
| NPA Charges | DFT (NPA) | Greater delocalization of positive charge in the carbocation intermediate correlates with increased reaction rates. researchgate.net |
| HOMO Energy | DFT, ab initio | A higher HOMO energy of the pentamethylbenzyl system correlates with increased reactivity towards electrophiles. researchgate.net |
| HOMO-LUMO Gap | DFT, ab initio | A smaller energy gap between the HOMO of the nucleophile and the LUMO of the electrophile indicates a more favorable reaction pathway. researchgate.net |
| NMR Chemical Shifts | DFT (GIAO, CSGT) | Calculated 13C and 1H NMR chemical shifts for the pentamethylbenzyl cation show a good correlation with experimental spectra, aiding in structural elucidation. researchgate.net |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations serve as a "computational microscope," providing detailed insights into the dynamic behavior of molecules and their interactions with the surrounding environment at an atomic level. nih.gov For this compound, MD simulations can elucidate its conformational flexibility, solvent interactions, and the dynamic processes that precede and accompany a chemical reaction.
An MD simulation models the behavior of a system over time by solving Newton's equations of motion for each atom. nih.gov The process begins with defining a force field, which is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. This force field accounts for bonded interactions (bond stretching, angle bending, torsions) and non-bonded interactions (van der Waals and electrostatic forces).
For this compound, a typical MD simulation would involve placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent, to mimic experimental conditions. The system is then subjected to energy minimization to remove any unfavorable starting contacts. Following minimization, the system is gradually heated to the desired temperature and equilibrated to ensure it reaches a stable state. The final "production" phase of the simulation generates a trajectory, which is a record of the positions and velocities of all atoms over a specific time period, often ranging from nanoseconds to microseconds. cardiff.ac.uknih.gov
Analysis of the MD trajectory can reveal several key aspects of the dynamic behavior of this compound:
Solvent Interactions: MD simulations explicitly model the interactions between the solute and solvent molecules. Analysis of the Radial Distribution Function (RDF) can reveal the structure of the solvent shell around the ester. This is particularly important for understanding solvolysis reactions, as the organization of solvent molecules around the leaving group can play a crucial role in stabilizing the transition state and the resulting carbocation.
Interaction Energetics: By calculating the interaction energies between the solute and solvent, one can quantify the strength of solvation. Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to estimate the free energy of binding between the molecule and its environment or other molecules. nih.gov
The table below outlines the types of analyses performed on MD simulation trajectories and the insights they provide for a molecule like this compound.
| MD Simulation Analysis | Metric / Method | Information Gained |
| Structural Stability | Root Mean Square Deviation (RMSD) | Assesses the overall conformational stability of the molecule over the simulation time. nih.gov |
| Atomic Flexibility | Root Mean Square Fluctuation (RMSF) | Identifies the most mobile parts of the molecule, such as the acetate group or methyl rotors. nih.gov |
| Solvent Structure | Radial Distribution Function (RDF) | Describes the probability of finding solvent molecules at a certain distance from specific atoms of the solute, revealing the solvation shell structure. |
| Hydrogen Bonding | Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds between the ester's oxygen atoms and protic solvent molecules. nih.gov |
| Binding Free Energy | MM-PBSA / MM-GBSA | Estimates the free energy of solvation or interaction with other molecules in the system. nih.gov |
| Principal Component Analysis (PCA) | PCA | Identifies the dominant modes of motion, revealing the essential collective movements of the atoms in the molecule. |
Through these computational techniques, MD simulations bridge the gap between static molecular structures and their dynamic behavior in a realistic environment, offering a powerful complement to experimental studies on the reactivity and properties of this compound. mdpi.com
Q & A
Basic: What are the established synthetic routes for 2,3,4,5,6-Pentamethylbenzyl acetate, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves esterification of 2,3,4,5,6-pentamethylbenzyl alcohol with acetic acid or its derivatives. A common approach employs acid-catalyzed conditions (e.g., sulfuric acid) to facilitate the reaction, as seen in analogous ester syntheses . For example, in related systems, ethanol and sulfuric acid were used to convert nitrile intermediates to esters . Key intermediates include the benzyl alcohol precursor (synthesized via alkylation or reduction of corresponding halides) and activated acylating agents. Purification often involves column chromatography with solvents like pentane/ethyl acetate (7:1), yielding high-purity products .
Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are critical for confirming substitution patterns. Steric crowding from methyl groups may complicate splitting patterns, requiring high-resolution instruments .
- X-ray Crystallography : Resolves structural ambiguities caused by steric effects, as demonstrated in crystallographic studies of related pentasubstituted aromatic esters .
- Chromatography : Column chromatography (pentane/ethyl acetate) and HPLC ensure purity, while GC-MS verifies molecular weight .
- Melting Point Analysis : Sharp melting ranges (e.g., 133–138°C for derivatives) indicate crystalline purity .
Advanced: How do solvent polarity and temperature influence the stability of this compound during storage and reaction conditions?
Methodological Answer:
- Solvent Effects : Non-polar solvents (e.g., pentane) minimize ester hydrolysis, whereas polar aprotic solvents (e.g., DCM) are suitable for reactions but require anhydrous conditions to prevent degradation .
- Temperature : Elevated temperatures accelerate decomposition; storage at –20°C in inert atmospheres is recommended. Thermal gravimetric analysis (TGA) can quantify stability thresholds.
- Empirical Validation : Monitor stability via periodic NMR or HPLC to detect hydrolysis byproducts .
Advanced: What strategies can resolve contradictory NMR data arising from steric effects in this compound derivatives?
Methodological Answer:
- Dynamic NMR : Use variable-temperature NMR to assess conformational exchange caused by methyl group crowding .
- Isotopic Labeling : Deuterated analogs (e.g., C-labeled methyl groups) simplify signal assignment .
- Crystallographic Cross-Validation : Compare NMR data with X-ray structures to confirm spatial arrangements, as done for pentabromophenyl esters .
Advanced: How does the electron-donating effect of methyl groups influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Steric Hindrance : Methyl groups impede nucleophilic attack at the benzyl position, reducing reactivity compared to less-substituted analogs. Kinetic studies using competing substrates (e.g., benzyl chlorides) quantify this effect .
- Electronic Effects : Methyl groups increase electron density at the aromatic ring, potentially stabilizing transition states in electrophilic reactions. DFT calculations can model charge distribution .
- Comparative Studies : Reactivity trends are benchmarked against derivatives like 2,3,4,5,6-pentamethylbenzyl chloride, where steric effects dominate over electronic contributions .
Advanced: What computational methods are suitable for predicting the solubility and partitioning behavior of this compound?
Methodological Answer:
- QSAR Models : Use group contribution methods (e.g., UNIFAC) to estimate aqueous solubility based on methyl group contributions .
- Molecular Dynamics (MD) Simulations : Simulate solvent interactions to predict logP values. Compare results with experimental octanol-water partitioning data from structurally similar acetates .
- COSMO-RS : Predict solubility parameters by computing sigma profiles of the ester and solvents .
Advanced: How can researchers address challenges in synthesizing this compound derivatives with high regioselectivity?
Methodological Answer:
- Directed Ortho-Metalation : Use directing groups (e.g., boronate esters) to control substitution patterns, as seen in dioxaborolane-functionalized benzyl derivatives .
- Protecting Group Strategies : Temporarily block reactive sites during synthesis. For example, acetate groups can be introduced after methyl substitution to avoid side reactions .
- Catalytic Methods : Transition-metal catalysts (e.g., Pd/C) enhance selectivity in cross-coupling reactions of polyalkylated aromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
